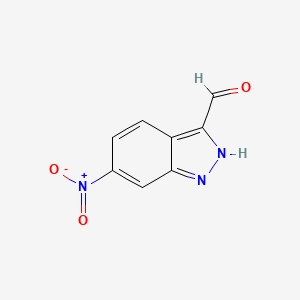

6-Nitro-1H-indazole-3-carbaldehyde

Overview

Description

6-Nitro-1H-indazole-3-carbaldehyde is a chemical compound with the molecular formula C8H5N3O3 . It is a key intermediate to access a variety of polyfunctionalized 3-substituted indazoles .

Synthesis Analysis

The synthesis of 6-Nitro-1H-indazole-3-carbaldehyde involves the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis

The molecular structure of 6-Nitro-1H-indazole-3-carbaldehyde is characterized by two successive nitrogen atoms that can promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .Chemical Reactions Analysis

The chemical reactions involving 6-Nitro-1H-indazole-3-carbaldehyde include 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Nitro-1H-indazole-3-carbaldehyde include a boiling point of 463.5°C at 760 mmHg, a molecular weight of 191.15, and a solid physical form . It has a density of 1.6±0.1 g/cm3 .Scientific Research Applications

Medicinal Applications

Indazole compounds, including derivatives like “6-Nitro-1H-indazole-3-carbaldehyde”, are known for their wide range of medicinal applications. They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Strategies

Recent strategies for synthesizing indazoles involve transition metal-catalyzed reactions, reductive cyclization reactions, and solvent-free synthesis methods. These methods could be applicable to the synthesis of “6-Nitro-1H-indazole-3-carbaldehyde” as well .

Enzyme Inhibition

Indazole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in managing complications related to diabetes .

Anticancer Activity

The structural motif of indazoles is significant in cancer treatment. Compounds like “6-Nitro-1H-indazole-3-carbaldehyde” could be designed as inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), which is a target for anticancer therapy .

Pharmaceutical Scaffold

The indazole core is often used in multicomponent reactions to create pharmaceutically interesting scaffolds. This suggests that “6-Nitro-1H-indazole-3-carbaldehyde” could serve as a key intermediate in the synthesis of complex pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 6-Nitro-1H-indazole-3-carbaldehyde are Nitric Oxide Synthase (NOS) enzymes, specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.

Mode of Action

6-Nitro-1H-indazole-3-carbaldehyde interacts with its targets by acting as an inhibitor

Biochemical Pathways

The inhibition of NOS enzymes by 6-Nitro-1H-indazole-3-carbaldehyde affects the nitric oxide synthesis pathway. Nitric oxide plays a significant role in various biological processes, including vasodilation, immune response, and neurotransmission. Therefore, the inhibition of its production can have widespread effects on these processes .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .

Result of Action

The molecular and cellular effects of 6-Nitro-1H-indazole-3-carbaldehyde’s action are primarily related to its inhibitory effect on NOS enzymes. By inhibiting these enzymes, the compound reduces the production of nitric oxide, potentially affecting various physiological processes that rely on this signaling molecule .

Action Environment

The action, efficacy, and stability of 6-Nitro-1H-indazole-3-carbaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH, temperature, and the presence of other molecules in the body can affect the compound’s action and efficacy.

Safety and Hazards

Future Directions

Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors. 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Further increasing the reaction temperature to 80 °C proved to be effective and allowed us to obtain a quantitative yield of 26b .

properties

IUPAC Name |

6-nitro-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPSMSUYMARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630783 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

315203-37-3 | |

| Record name | 6-Nitro-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

![Thiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1322881.png)

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)